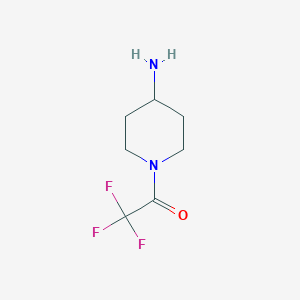

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-5(11)2-4-12/h5H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIRFQOBCRHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664197 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497177-66-9 | |

| Record name | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Core Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document elucidates the molecule's fundamental physicochemical properties, provides a detailed, field-tested synthetic protocol with mechanistic insights, and explores its strategic applications as a versatile intermediate in the development of advanced therapeutic agents. By combining the privileged 4-aminopiperidine scaffold with the modulating effects of a trifluoroacetyl group, this building block offers a unique platform for accessing novel chemical space. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their research programs.

Introduction: The Strategic Value of a Hybrid Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The 4-aminopiperidine motif is one such "privileged scaffold," serving as a cornerstone in numerous approved drugs, particularly those targeting the central nervous system and metabolic diseases.[1] Its conformational flexibility and the presence of a key basic nitrogen atom allow for optimal interactions with a wide range of biological targets.[1][2]

Simultaneously, the introduction of fluorine into drug candidates has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa.

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS No. 497177-66-9) represents a strategic amalgamation of these two powerful concepts.[3] It functionalizes the highly versatile 4-aminopiperidine core with a trifluoroacetyl group, creating a building block that is primed for further elaboration. The primary amine at the 4-position serves as a versatile synthetic handle, while the trifluoroacetamide moiety locks the piperidine nitrogen in a specific electronic and conformational state, offering a distinct advantage for targeted molecular design.

Physicochemical and Spectroscopic Profile

The structural and electronic properties of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone dictate its reactivity and handling. The key data are summarized below.

Table 1: Core Properties

| Property | Value | Source |

| CAS Number | 497177-66-9 | [3] |

| Molecular Formula | C₇H₁₁F₃N₂O | [3] |

| Molecular Weight | 196.17 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Inferred from related solids |

| Purity | Typically >95% | [3] |

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly cataloged, the structure allows for reliable prediction of its key spectroscopic signatures, which are essential for reaction monitoring and quality control.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Signature | Rationale |

| ¹H-NMR | δ 1.5-2.2 ppm (m, 4H, piperidine CH₂); δ 2.8-3.2 ppm (m, 1H, piperidine CH); δ 3.5-4.5 ppm (m, 4H, piperidine CH₂ adjacent to N); δ 1.5-2.5 ppm (br s, 2H, NH₂) | The complex multiplets arise from the axial and equatorial protons of the piperidine ring. The broad singlet for the amine protons is characteristic and may exchange with D₂O. |

| ¹³C-NMR | δ ~30-50 ppm (piperidine carbons); δ 117.5 ppm (q, J ≈ 285 Hz, CF₃); δ 155 ppm (q, J ≈ 35 Hz, C=O) | The trifluoromethyl carbon appears as a distinct quartet due to strong one-bond coupling with fluorine. The carbonyl carbon also shows a smaller quartet due to two-bond C-F coupling.[4] |

| FT-IR | ν ~3300-3400 cm⁻¹ (N-H stretch); ν ~1680 cm⁻¹ (C=O stretch, amide); ν ~1100-1200 cm⁻¹ (C-F stretch) | Characteristic vibrational frequencies for the primary amine, tertiary amide (specifically a trifluoroacetamide), and the strong C-F bonds.[5] |

| Mass Spec (EI) | M⁺ at m/z 196; Key fragments at m/z 127 ([M-CF₃]⁺), m/z 99 ([M-CF₃CO]⁺) | The molecular ion peak confirms the mass. Fragmentation is expected via the loss of the stable trifluoromethyl radical or the entire trifluoroacetyl group. |

Synthesis Protocol and Mechanistic Rationale

The most direct and efficient synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is achieved through the selective N-acylation of 4-aminopiperidine.

Core Reaction: Nucleophilic Acyl Substitution

The synthesis hinges on the reaction between the nucleophilic secondary amine of the 4-aminopiperidine ring and a highly electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).[6][7]

Diagram 1: Synthetic Workflow

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

-

Trustworthiness: This protocol incorporates standard practices for controlling exotherms, ensuring complete reaction, and effective purification, making it a self-validating system for achieving a high-purity final product.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-aminopiperidine (1.0 eq).

-

Dissolution and Inerting: Dissolve the starting material in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate). Add triethylamine (TEA, 1.2 eq) as an acid scavenger. Purge the system with nitrogen.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Expertise & Experience: This initial cooling is critical. The acylation reaction is highly exothermic. Failure to control the temperature can lead to side reactions, including potential di-acylation of the 4-amino group and solvent boiling.

-

-

Reagent Addition: Add trifluoroacetic anhydride (TFAA, 1.1 eq), dissolved in a small amount of anhydrous DCM, to the reaction mixture dropwise via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C.

-

Causality: TFAA is extremely reactive.[7] Slow, controlled addition ensures that the secondary amine of the piperidine ring, which is more nucleophilic and less sterically hindered than the primary 4-amino group, reacts preferentially. The TEA immediately neutralizes the trifluoroacetic acid byproduct, preventing protonation of the starting material which would render it unreactive.

-

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Applications in Drug Discovery: A Versatile Synthetic Hub

The true value of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone lies in its utility as a bifunctional building block. The free primary amine at the C4 position is a nucleophilic handle ready for a multitude of subsequent chemical transformations.

-

Amide Bond Formation: Coupling with various carboxylic acids to access diverse libraries of drug-like molecules.

-

Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines, a common strategy for linking different molecular fragments.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides.

This versatility has positioned aminopiperidine-containing compounds as key components in drugs targeting a wide array of diseases.[8][9]

-

DPP-4 Inhibitors: The 3-aminopiperidine moiety is famously a core component of Linagliptin, a highly successful drug for Type 2 diabetes.[2][10] The 4-aminopiperidine scaffold is explored for similar targets.

-

Anticancer Agents: Derivatives have been designed as potent thymidylate synthase inhibitors, inducing apoptosis in cancer cell lines.[11]

-

Antiviral Agents: The scaffold has been used to develop non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[12]

-

Melanocortin Receptor Agonists: Complex piperidine structures have shown efficacy as potent and selective melanocortin subtype-4 receptor (MC4R) agonists, with potential applications in metabolic disorders.[13]

Diagram 2: Application Potential

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 1-(4-AMINOPIPERIDIN-1-YL)-2,2,2-TRIFLUOROETHANONE [P96128] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 7. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 8. Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel 4-Aminopiperidinyl-linked 3,5-Disubstituted-1,2,6-thiadiazine-1,1-dione Derivatives as HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and activity of (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (3, RY764), a potent and selective melanocortin subtype-4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, synthesis, and potential applications of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. This compound represents a confluence of two privileged structural motifs in medicinal chemistry: the 4-aminopiperidine scaffold and the trifluoroacetyl group. The strategic incorporation of the trifluoromethyl moiety can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. We will delve into the rationale behind its synthesis, provide a detailed experimental protocol, and discuss its potential as a versatile building block in the development of innovative pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The 4-aminopiperidine substructure, in particular, offers a key vector for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs. This moiety is a critical component in a variety of therapeutic agents, including antagonists for the CCR5 receptor, a key target in HIV therapy.[1]

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the trifluoromethyl (CF₃) group is often employed to block metabolic oxidation, increase lipophilicity, and enhance binding affinity through favorable electrostatic interactions.

The subject of this guide, 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, marries these two valuable structural features. The trifluoroacetylation of the piperidine nitrogen not only introduces the beneficial properties of the CF₃ group but also modulates the basicity of the piperidine nitrogen, which can have significant implications for a drug's ADME (absorption, distribution, metabolism, and excretion) profile.

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the definitive chemical structure and IUPAC name for the topic compound.

IUPAC Name

The correct and systematically generated IUPAC name for the compound is 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone .

Chemical Structure

The chemical structure of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is depicted below. The numbering of the piperidine ring follows standard IUPAC conventions, with the nitrogen atom designated as position 1.

Caption: Chemical structure of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Key Chemical Identifiers

For ease of reference and database searching, the following identifiers are provided:

| Identifier | Value |

| CAS Number | 497177-66-9 |

| Molecular Formula | C₇H₁₁F₃N₂O |

| Molecular Weight | 196.17 g/mol |

| Canonical SMILES | C1CN(CCC1N)C(=O)C(F)(F)F |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is conceptually straightforward, involving the selective N-acylation of 4-aminopiperidine. However, the presence of two nucleophilic nitrogen atoms—a primary amine at the 4-position and a secondary amine within the piperidine ring—necessitates a discussion of regioselectivity.

Retrosynthetic Analysis and Strategy

The most logical retrosynthetic disconnection is at the amide bond, leading back to 4-aminopiperidine and a suitable trifluoroacetylating agent.

Caption: Retrosynthetic analysis of the target molecule.

The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine at the 4-position due to the +I (inductive) effect of the adjacent alkyl groups. Consequently, acylation is expected to occur preferentially at the ring nitrogen. Trifluoroacetic anhydride is a highly reactive and commonly used reagent for introducing the trifluoroacetyl group.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Materials:

-

4-Aminopiperidine dihydrochloride

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

Procedure:

-

Preparation of the Free Base: To a solution of 4-aminopiperidine dihydrochloride (1.0 eq) in a minimal amount of water, add a sufficient amount of a strong base, such as 50% aqueous sodium hydroxide, until the pH is greater than 12. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of 4-aminopiperidine as an oil. Caution: 4-aminopiperidine is corrosive and should be handled with appropriate personal protective equipment.

-

Acylation Reaction: Dissolve the freshly prepared 4-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add trifluoroacetic anhydride (1.05 eq) dropwise to the cooled solution with vigorous stirring. The addition should be slow to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone as a pure compound.

Structural Elucidation and Characterization

The identity and purity of the synthesized 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone should be confirmed by a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine ring protons, with distinct chemical shifts for the axial and equatorial protons. A signal for the proton at the 4-position adjacent to the primary amine. The absence of a proton on the piperidine nitrogen. |

| ¹³C NMR | Resonances for the piperidine ring carbons, the carbonyl carbon of the trifluoroacetyl group, and the trifluoromethyl carbon (which will appear as a quartet due to coupling with the three fluorine atoms). |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. N-H stretching vibrations for the primary amine will also be present. |

| Mass Spectrometry | The molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |

Applications in Drug Discovery and Development

While specific biological activities of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone have not been extensively reported in the public domain, its structural motifs strongly suggest its utility as a versatile building block in medicinal chemistry.

Scaffold for Novel Therapeutics

The primary amino group at the 4-position serves as a convenient handle for further elaboration. It can be readily derivatized to introduce a wide range of functionalities, allowing for the synthesis of libraries of compounds for high-throughput screening. This approach is valuable in the hit-to-lead and lead optimization phases of drug discovery.

Modulation of Physicochemical Properties

The trifluoroacetyl group at the 1-position significantly impacts the molecule's properties. It reduces the pKa of the piperidine nitrogen, making it less basic. This can be advantageous in drug design to:

-

Improve oral bioavailability: By reducing the positive charge at physiological pH, the molecule may have improved membrane permeability.

-

Avoid off-target effects: Many off-target interactions, such as those with the hERG channel, are associated with basic amines.

-

Enhance metabolic stability: The trifluoromethyl group is resistant to oxidative metabolism.

Potential Therapeutic Areas

Given the prevalence of the 4-aminopiperidine scaffold in CNS-active agents and inhibitors of protein-protein interactions, derivatives of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone could be explored for a variety of therapeutic targets, including:

-

GPCRs and Ion Channels: The piperidine ring can serve as a scaffold to position pharmacophoric groups for interaction with these membrane-bound proteins.

-

Enzyme Inhibitors: The primary amine can be functionalized to target the active site of enzymes. For instance, the aminopiperidine moiety is a key feature of dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[2]

-

Antiviral Agents: As previously mentioned, the 4-aminopiperidine core is present in CCR5 antagonists for HIV.[1]

Conclusion

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a strategically designed chemical entity that combines the desirable features of the 4-aminopiperidine scaffold with the advantageous properties of the trifluoroacetyl group. Its synthesis is achievable through standard organic chemistry transformations, and its structure offers multiple points for diversification. This makes it a highly valuable building block for medicinal chemists seeking to develop novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Further exploration of the biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective therapeutics.

References

- Dorr, P. et al. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrob. Agents Chemother.49, 4721–4732 (2005).

- Eckhardt, M. et al. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. J. Med. Chem.50, 6450–6453 (2007).

Sources

An In-Depth Technical Guide to the Synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Abstract

This technical guide provides a comprehensive overview of a strategic synthesis pathway for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a fluorinated piperidine derivative of interest to researchers and professionals in drug development. The proposed synthesis employs a robust and logical sequence of protection, acylation, and deprotection steps, leveraging well-established methodologies in organic chemistry. This document details the underlying chemical principles, provides step-by-step experimental protocols, and includes characterization data to ensure scientific integrity and reproducibility. The guide is structured to offer both a high-level strategic understanding and granular, actionable insights for laboratory application.

Introduction and Strategic Overview

The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The 2,2,2-trifluoroethanone motif, in particular, has garnered significant attention. When coupled with a versatile scaffold like 4-aminopiperidine, the resulting molecule, 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone (CAS 497177-66-9), presents a valuable building block for the synthesis of more complex bioactive compounds.[1][2]

The synthetic challenge in preparing this target molecule lies in the selective functionalization of the two distinct nitrogen atoms within the 4-aminopiperidine core. A robust synthesis strategy must therefore employ an orthogonal protecting group strategy to differentiate the reactivity of the primary amino group at the 4-position and the secondary amino group of the piperidine ring.

This guide outlines a three-step synthetic pathway, commencing with the protection of the more nucleophilic 4-amino group, followed by the trifluoroacetylation of the piperidine nitrogen, and culminating in the selective deprotection of the 4-amino group.

Proposed Synthetic Pathway

The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be efficiently achieved through the following three-step sequence:

-

Protection: Selective protection of the primary amino group of 4-aminopiperidine using a tert-butyloxycarbonyl (Boc) group to yield tert-butyl piperidin-4-ylcarbamate.

-

Trifluoroacetylation: Acylation of the piperidine nitrogen of the Boc-protected intermediate with trifluoroacetic anhydride (TFAA) to form tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.

-

Deprotection: Selective removal of the Boc protecting group under acidic conditions to afford the final product, 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

This strategic approach is visualized in the following workflow diagram:

Caption: Proposed three-step synthesis pathway.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine)

Causality behind Experimental Choices: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 4-amino group due to its stability under the basic conditions required for the subsequent trifluoroacetylation and its facile removal under acidic conditions, which are orthogonal to the conditions of the acylation step.[3] The use of a base like triethylamine (TEA) or sodium bicarbonate is necessary to neutralize the acid generated during the reaction.

Experimental Protocol:

-

To a stirred solution of 4-aminopiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water, add a base such as triethylamine (1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 equivalents) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford tert-butyl piperidin-4-ylcarbamate as a white solid.

Expected Characterization Data for tert-Butyl piperidin-4-ylcarbamate:

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm), and piperidine ring protons. |

| ¹³C NMR | Resonances for the Boc carbonyl, quaternary carbon of the Boc group, and the piperidine ring carbons. |

| Mass Spec | [M+H]⁺ corresponding to the molecular weight of the product (201.29 g/mol ). |

Step 2: Synthesis of tert-Butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate

Causality behind Experimental Choices: Trifluoroacetic anhydride (TFAA) is a highly reactive and effective reagent for the trifluoroacetylation of amines.[4] The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the trifluoroacetic acid byproduct. The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions.

Experimental Protocol:

-

Dissolve tert-butyl piperidin-4-ylcarbamate (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic anhydride (TFAA) (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate.

Caption: Experimental workflow for trifluoroacetylation.

Step 3: Synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

Causality behind Experimental Choices: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) in a solvent like DCM is a common and effective reagent for Boc deprotection.[5][6] The reaction proceeds via the formation of a stable tert-butyl cation, which is scavenged by the trifluoroacetate anion.[5] Alternatively, a solution of hydrogen chloride in an organic solvent can be used.

Experimental Protocol:

-

Dissolve tert-butyl (1-(2,2,2-trifluoroacetyl)piperidin-4-yl)carbamate (1 equivalent) in dichloromethane (DCM).

-

To this solution, add trifluoroacetic acid (TFA) (5-10 equivalents) at room temperature.

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or another suitable organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography or crystallization to afford 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Expected Characterization Data for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone:

| Analysis | Expected Results |

| ¹H NMR | Absence of the Boc group signal. Presence of signals for the piperidine ring protons and the primary amine protons. |

| ¹³C NMR | Absence of the Boc group carbons. Presence of the trifluoroacetyl carbonyl and the piperidine ring carbons. |

| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |

| Mass Spec | [M+H]⁺ corresponding to the molecular weight of the product (197.18 g/mol ). |

| IR | Characteristic peaks for N-H stretching of the primary amine and C=O stretching of the trifluoroacetamide. |

Safety and Handling Considerations

-

Trifluoroacetic anhydride (TFAA) is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with care and appropriate PPE.

-

4-Aminopiperidine is a skin and eye irritant. Avoid contact and inhalation.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be reliably achieved through a strategic three-step sequence involving Boc protection, trifluoroacetylation, and deprotection. This guide provides a detailed and scientifically grounded framework for the successful execution of this synthesis in a laboratory setting. The methodologies described are based on established and robust chemical transformations, ensuring a high degree of confidence in the proposed pathway. Researchers and drug development professionals can utilize this guide as a foundational resource for accessing this valuable fluorinated building block for their research endeavors.

References

-

Hoffman Fine Chemicals. 497177-66-9 | 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. [Link]

-

ChemUniverse. 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. [Link]

-

Organic Syntheses Procedure, A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

-

J. Org. Chem. 2006, 71 (24), 9045–9050. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

Wikipedia. Trifluoroacetic anhydride. [Link]

-

Organic Syntheses Procedure, Carbamic acid, tert-butyl ester. [Link]

-

The Royal Society of Chemistry, Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

-

Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

- Google Patents.

- Google Patents.

Sources

- 1. 497177-66-9 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone AKSci 6950DF [aksci.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

Spectroscopic Scrutiny of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the spectroscopic data for the synthetically important building block, 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is crucial for its unambiguous identification, purity assessment, and utilization in complex synthetic pathways. This document synthesizes available data to offer a comprehensive spectroscopic profile, grounded in the principles of structural chemistry and analytical science.

Introduction

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, with CAS number 497177-66-9[1], is a key intermediate in medicinal chemistry. Its structure combines a reactive trifluoroacetyl group with a versatile 4-aminopiperidine scaffold. The trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the primary amine of the piperidine ring offers a ready handle for further functionalization. This unique combination makes it a valuable precursor in the synthesis of a wide range of biologically active compounds.

A thorough characterization of this molecule is the foundation of its effective use. Spectroscopic techniques provide a powerful and non-destructive means to confirm its identity and purity. This guide will delve into the expected and observed spectral features of this compound.

Molecular Structure and Spectroscopic Correlation

The structural features of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone directly correlate with its spectroscopic signatures. The molecule consists of a piperidine ring acylated at the nitrogen with a trifluoroacetyl group, and an amino group at the 4-position of the piperidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Experimental Protocol: A typical ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 300 or 500 MHz spectrometer.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.2 | m | 2H | Piperidine H2ax, H6ax |

| ~ 3.0 - 3.4 | m | 2H | Piperidine H2eq, H6eq |

| ~ 2.8 - 3.0 | m | 1H | Piperidine H4 |

| ~ 1.8 - 2.0 | m | 2H | Piperidine H3ax, H5ax |

| ~ 1.2 - 1.4 | m | 2H | Piperidine H3eq, H5eq |

| ~ 1.5 (broad s) | s | 2H | -NH₂ |

Interpretation: The piperidine ring protons exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protons on the carbons adjacent to the nitrogen (H2 and H6) are expected to be deshielded due to the electron-withdrawing effect of the trifluoroacetyl group and will likely appear as two separate multiplets for the axial and equatorial protons. The methine proton at the 4-position (H4) will also be a multiplet. The protons on the carbons at the 3 and 5 positions will appear as two sets of multiplets. The amino protons (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~ 155 (q, ²JCF ≈ 35 Hz) | C=O |

| ~ 117 (q, ¹JCF ≈ 288 Hz) | CF₃ |

| ~ 49 | Piperidine C4 |

| ~ 45 | Piperidine C2, C6 |

| ~ 33 | Piperidine C3, C5 |

Interpretation: The carbonyl carbon of the trifluoroacetamide will appear as a quartet due to coupling with the three fluorine atoms (²JCF). The trifluoromethyl carbon will also be a quartet with a large one-bond C-F coupling constant (¹JCF). The piperidine carbons will appear in the aliphatic region, with the C4 carbon bearing the amino group being the most downfield of the piperidine ring carbons, followed by the C2 and C6 carbons adjacent to the nitrogen.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds.

Experimental Protocol: The ¹⁹F NMR spectrum can be acquired on the same NMR sample. The chemical shifts are typically referenced to an external standard like CFCl₃.

Predicted ¹⁹F NMR Data:

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -75 | s | -CF₃ |

Interpretation: The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to give a single sharp singlet in the proton-decoupled ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol: The IR spectrum can be recorded using an ATR (Attenuated Total Reflectance) accessory on a solid sample or by preparing a KBr pellet.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (amine) |

| 2850-2950 | Medium | C-H stretch (aliphatic) |

| 1680-1700 | Strong | C=O stretch (amide) |

| 1100-1200 | Strong | C-F stretch |

Interpretation: The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch. The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3300-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. A strong and broad absorption due to the C-F stretching vibrations is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 197.095 | [M+H]⁺ (Calculated for C₇H₁₂F₃N₂O⁺) |

| 196.087 | [M]⁺ (Calculated for C₇H₁₁F₃N₂O) |

Interpretation: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. In EI-MS, the molecular ion peak [M]⁺ might be observed, along with characteristic fragmentation patterns. Common fragmentation pathways would involve the loss of the trifluoroacetyl group or cleavage of the piperidine ring.

Synthesis Workflow

The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone typically involves the acylation of 4-aminopiperidine. A common method is the reaction of 4-aminopiperidine with trifluoroacetic anhydride or another activated trifluoroacetic acid derivative.

Caption: General synthesis workflow for 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the confident identification and characterization of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. The combination of NMR, IR, and MS data allows for a thorough structural confirmation and purity assessment, which are essential for its application in research and development. This guide serves as a valuable resource for scientists working with this important chemical intermediate, ensuring the integrity and reproducibility of their synthetic endeavors.

References

-

ChemUniverse. 1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone. [Link]

-

PubChem. 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. [Link]

Sources

An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone, a key building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, provides a validated synthesis protocol, and explores its characterization through spectroscopic methods. Furthermore, it delves into the significance of the trifluoroacetyl and 4-aminopiperidine moieties in drug design, highlighting the compound's potential applications in the development of novel therapeutics. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic chemistry and drug discovery.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance critical pharmaceutical properties. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Moreover, the carbon-fluorine bond is exceptionally stable, which can significantly improve the metabolic stability of a drug candidate, a crucial factor in its pharmacokinetic profile.[1]

The 4-aminopiperidine moiety is another privileged scaffold in medicinal chemistry. Its presence can improve aqueous solubility and provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[2][3] The combination of these two structural motifs in 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone results in a versatile and highly valuable building block for the synthesis of a wide array of biologically active molecules.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 497177-66-9 | ChemUniverse[4] |

| Molecular Formula | C₇H₁₁F₃N₂O | ChemUniverse[4] |

| Molecular Weight | 196.17 g/mol | ChemUniverse[4] |

| Appearance | Expected to be a solid or oil | General chemical knowledge |

| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |

Synthesis and Mechanism

The synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is typically achieved through the trifluoroacetylation of a protected 4-aminopiperidine derivative, followed by deprotection. A common and efficient method involves the use of trifluoroacetic anhydride as the acylating agent.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: acylation followed by deprotection. The choice of protecting group for the 4-amino functionality is critical to prevent undesired side reactions.

Caption: General workflow for the synthesis of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and starting material purity.

Materials:

-

N-Boc-4-aminopiperidine

-

Trifluoroacetic anhydride (TFAA)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Synthesis of tert-butyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate

-

To a solution of N-Boc-4-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected intermediate.

Step 2: Deprotection to yield 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone

-

Dissolve the purified tert-butyl 1-(2,2,2-trifluoroacetyl)piperidin-4-ylcarbamate (1.0 eq) in dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) and stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in a minimal amount of DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Mechanistic Insights

The acylation reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the highly electrophilic carbonyl carbon of trifluoroacetic anhydride. The basic conditions facilitated by triethylamine deprotonate the piperidine nitrogen, increasing its nucleophilicity. The subsequent deprotection step involves the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) group.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum

-

Piperidine Protons (axial and equatorial): Multiple signals expected in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen atoms will be deshielded and appear further downfield.

-

NH₂ Protons: A broad singlet is expected, the chemical shift of which will be concentration and solvent dependent, typically in the range of 1.5-3.0 ppm.

-

CH Proton at C4: A multiplet is expected around 2.8-3.2 ppm.

Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): A quartet (due to coupling with the three fluorine atoms) is expected around 155-160 ppm.

-

CF₃ Carbon: A quartet is expected around 115-120 ppm.

-

Piperidine Carbons: Signals are expected in the range of 30-55 ppm.

Applications in Drug Discovery

The unique structural features of 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone make it a valuable precursor for the synthesis of a variety of pharmacologically active compounds.

Role as an Enzyme Inhibitor Precursor

The trifluoroacetyl group can act as a bioisostere for other functional groups and can form stable hydrates that mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes.[5] This makes trifluoroethanone derivatives potent inhibitors of various enzymes, including proteases and esterases.[5] This compound can serve as a starting material for the development of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4), which is relevant in the treatment of type 2 diabetes.[6]

Scaffold for CNS-Active Agents

The 4-aminopiperidine scaffold is a common feature in many centrally acting drugs.[3] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a suitable core for the development of treatments for neurological and psychiatric disorders.

Building Block for Anticancer Agents

Derivatives of 4-aminopiperidine have been investigated for their potential as anticancer agents.[7] The ability to readily modify the amino group allows for the attachment of various pharmacophores that can target specific pathways involved in cancer progression.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(4-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a strategically important building block in medicinal chemistry, offering a unique combination of properties that are highly desirable for drug discovery. Its synthesis is straightforward, and its structure provides multiple points for diversification. The insights provided in this technical guide are intended to facilitate its use in the laboratory and inspire the development of novel therapeutic agents.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]

-

Trifluoroacetamides - Organic Chemistry Portal. . [Link]

-

4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. [Link]

-

The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives1a. Journal of Medicinal Chemistry. [Link]

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

-

Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. PMC - NIH. [Link]

-

Fluoro ketone inhibitors of hydrolytic enzymes. PubMed - NIH. [Link]

-

Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - PubMed Central. [Link]

-

1-(4-aminopiperidin-1-yl)-2,2,2-trifluoroethanone. ChemUniverse. [Link]

-

8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. PubMed. [Link]

Sources

- 1. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-三氟乙酰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]

The Multifaceted Biological Activities of Trifluoroacetyl Piperidine Derivatives

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Convergence of a Privileged Scaffold and a Potent Functional Group

The piperidine ring is a cornerstone of medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in numerous pharmaceuticals and biologically active natural products.[1][2] Its six-membered heterocyclic structure provides a robust, conformationally flexible framework that can be readily functionalized to interact with a wide array of biological targets.[2] This versatility has cemented its role in the development of drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][3]

The strategic incorporation of a trifluoroacetyl group onto the piperidine scaffold represents a significant advancement in rational drug design. The trifluoromethyl moiety is known to enhance critical pharmacokinetic and pharmacodynamic properties.[4] It can increase lipophilicity, thereby improving membrane permeability and bioavailability, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4][5] Furthermore, the strong electron-withdrawing nature of the trifluoroacetyl group can modulate the pKa of the piperidine nitrogen and create unique electronic interactions with target proteins, often leading to enhanced potency and selectivity.[6]

This technical guide provides a comprehensive exploration of the known biological activities of trifluoroacetyl piperidine derivatives. We will delve into their mechanisms of action as potent enzyme inhibitors, their efficacy as anticancer and antiviral agents, and their emerging role in combating microbial infections, providing field-proven insights and detailed methodologies for the drug development professional.

Enzyme Inhibition: A Dominant Mechanism of Action

A primary mode of action for many trifluoroacetyl piperidine derivatives is the targeted inhibition of key enzymes implicated in disease pathology. The trifluoroacetyl group, in particular, can act as a highly effective "warhead" for covalent modification of enzyme active sites, leading to potent and often irreversible inhibition.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

The endocannabinoid system is a crucial neuromodulatory system, and its dysregulation is linked to pain, inflammation, and anxiety disorders.[7] Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[7] Inhibiting FAAH increases endogenous anandamide levels, offering therapeutic benefits without the psychotropic side effects associated with direct cannabinoid receptor agonists.[8]

Mechanism of Action: Trifluoroacetyl piperidines, and related piperidine carbamates, are potent irreversible inhibitors of FAAH.[9][10] The mechanism involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) within the FAAH active site.[9] The piperidine ring structure is believed to induce a conformational distortion in the amide or carbamate bond upon binding, which increases its susceptibility to hydrolysis and facilitates the covalent modification of Ser241.[10] This targeted, irreversible inhibition leads to a sustained elevation of anandamide levels.[9]

Therapeutic Implications: FAAH inhibitors containing the piperidine motif have demonstrated significant potential in preclinical models for treating pain and inflammation.[7][9] By enhancing the natural signaling of anandamide, these compounds can produce analgesic and anti-inflammatory effects.[9]

Quantitative Data: FAAH Inhibitory Potency of Piperidine Derivatives

| Compound Class | Target | IC50 | Notes | Reference |

|---|---|---|---|---|

| Piperidine/Piperazine Ureas | Human FAAH | Nanomolar range | Highly selective over other serine hydrolases. | [9] |

| (Indolylalkyl)piperidine Carbamates | FAAH | Nanomolar range | Metabolic stability enhanced by piperidine ring. | [7][11] |

| Phenyl 4-[(indol-1-yl)alkyl]piperidine Carbamates | FAAH | Varies with structure | SAR studies show dependence on alkyl spacer length and indole substituents. |[7] |

Experimental Protocol: In Vitro FAAH Inhibition Assay

-

Enzyme Preparation: Utilize recombinant human FAAH or rat brain homogenate as the enzyme source.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with varying concentrations of the trifluoroacetyl piperidine derivative for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Signal Detection: Monitor the increase in fluorescence over time using a plate reader as FAAH cleaves the substrate, releasing the fluorescent aminocoumarin product.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization: FAAH Inhibition Workflow

Caption: General workflow for determining FAAH inhibitory activity in vitro.

Cholinesterase (AChE/BChE) Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of symptomatic treatment for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[12] Several piperidine derivatives have been developed as potent cholinesterase inhibitors.[13]

Quantitative Data: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Azinane Triazole Derivative 12d | AChE | 0.73 ± 0.54 | [13] |

| Azinane Triazole Derivative 12m | BChE | 0.038 ± 0.50 |[13] |

These findings highlight the potential of the piperidine scaffold in designing dual-acting or selective inhibitors for managing neurodegenerative disorders.[13][14]

Anticancer Activity

The piperidine moiety is integral to a multitude of anticancer agents, demonstrating efficacy through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[15][16]

Mechanisms of Action in Oncology:

-

PI3K/Akt Pathway Downregulation: The derivative DTPEP has been shown to downregulate the PI3K/Akt and PKCα signaling pathways in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, leading to apoptosis.[17]

-

Tubulin Polymerization Inhibition: Certain novel piperidine derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics, which is crucial for cell division. Compound 17a showed potent activity against prostate cancer (PC3) cells by this mechanism.[18]

-

Induction of Apoptosis: Many piperidine derivatives induce programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases and a loss of mitochondrial membrane potential.[17][18]

Quantitative Data: In Vitro Anticancer Activity of Piperidine Derivatives

| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [15][17] |

| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [15][17] |

| Compound 17a | PC3 | Prostate | 0.81 | [18] |

| Compound 19 | U251 | Glioma | 2.5 (GI50, µg/mL) | [19] |

| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |[15][19] |

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cell Plating: Seed cancer cells (e.g., MCF-7, PC3) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Expose the cells to a range of concentrations of the test piperidine derivative for 48-72 hours.

-

Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Remove TCA, wash with water, and stain the fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.

-

Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Reading: Measure the optical density at ~510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Visualization: Anticancer Evaluation Workflow

Caption: Standard workflow for assessing the cytotoxic effects of new compounds.

Antiviral Activity

The piperidine scaffold has been successfully integrated into potent antiviral agents that can interfere with multiple stages of a viral lifecycle.[15] The inclusion of trifluoromethyl groups has been particularly effective in designing broad-spectrum antiviral agents.[20]

Spectrum and Mechanism of Action:

-

Broad-Spectrum Activity: A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives demonstrated potent activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[20]

-

Influenza Inhibition: Other piperidine-based derivatives have been identified as potent influenza virus inhibitors, interfering with the early to middle stages of viral replication.[21][22] The optimized compound 11e (tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate) showed exceptional potency.[21][22]

-

Anti-HIV Activity: Piperidine-substituted purine derivatives have shown remarkable inhibitory potencies against HIV in cellular assays.[23]

Quantitative Data: Antiviral Potency of Piperidine Derivatives

| Compound | Virus | Cell Line | IC50 / EC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 9 | H1N1 | MDCK | 0.0027 | [20] |

| Compound 5 | HSV-1 | Vero | 0.0022 | [20] |

| Compound 4 | COX-B3 | Vero | 0.0092 | [20] |

| Compound 11e | Influenza A | MDCK | as low as 0.05 | [21][22] |

| Compound FZJ05 | Influenza A/H1N1 | MDCK | Potent (lower than ribavirin) |[23] |

Antimicrobial Activity

Piperidine derivatives have long been investigated for their antibacterial and antifungal properties.[24][25] They represent a versatile structural template for the development of new agents to combat pathogenic microorganisms.

Mechanism and Spectrum: The antimicrobial activity is typically evaluated using methods like the disc diffusion assay.[24][25] Studies have shown that piperidine derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[24][25] Thiosemicarbazone derivatives of piperidones have also shown significant antibacterial and antifungal activity against various strains, including Candida albicans.[26]

Experimental Protocol: Disc Diffusion Method for Antibacterial Screening

-

Culture Preparation: Prepare a standardized inoculum of the target bacteria (e.g., S. aureus, E. coli) in a suitable broth.

-

Agar Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized piperidine derivative. Place the discs onto the inoculated agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters.

-

Comparison: Compare the results with a standard antibiotic control (e.g., chloramphenicol) to assess relative potency.[25]

Conclusion and Future Perspectives

Trifluoroacetyl piperidine derivatives and their structural analogs represent a highly promising class of molecules with a broad spectrum of biological activities. Their success is rooted in the synergistic combination of a privileged heterocyclic scaffold and the unique physicochemical properties imparted by fluorine substitution. The most well-defined mechanism of action is the covalent inhibition of enzymes, particularly serine hydrolases like FAAH, which has significant implications for the treatment of neurological and inflammatory conditions.

Furthermore, the demonstrated efficacy of these compounds in preclinical models of cancer, viral infections, and microbial diseases underscores their vast therapeutic potential. Future research should focus on optimizing lead compounds to enhance selectivity and improve pharmacokinetic profiles, advancing the most promising candidates toward clinical development. The continued exploration of structure-activity relationships will undoubtedly unlock new applications for this versatile and powerful chemical class.

References

-

Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.[24][25]

-

Al-Ostath, A., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS Omega.[20]

-

Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine. Product Page.[27]

-

PubChem. (n.d.). 1-Trifluoroacetyl piperidine. Compound Summary.[28]

-

Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.[29]

-

McKinney, M. K., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual Review of Biochemistry.[9]

-

Arun, A., et al. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Journal of Cellular and Molecular Medicine.[17]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.[26]

-

Zhakun, A., et al. (2014). The synthesis and antimicrobial activity of new piperidine compounds. Life Science Journal.[30]

-

Sviridova, I. V., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules.[4]

-

Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry.[21][22]

-

Favia, A. D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Journal of Medicinal Chemistry.[10]

-

Innoget. (n.d.). Piperidine derivatives for the control of Parkinson's and Alzheimer's. Technology Offer.[31]

-

Google Patents. (2011). Method for preparing trifluoro acetyl substituted ring amine and its derivative. CN101492421B.[32]

-

Zhang, F., et al. (2017). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design.[23]

-

de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE.[19]

-

Fu, D., et al. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry.[18]

-

Held, P., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters.[7]

-

Chem-Impex. (n.d.). 1-Trifluoroacetyl piperidine. Product Information.[5]

-

BenchChem. (2025). A Technical Guide to the Biological Activities of 3-Substituted Piperidine Derivatives. Whitepaper.[33]

-

Paniagua, G., et al. (2019). Piperidine and Piperazine Inhibitors of Fatty Acid Amide Hydrolase Targeting Excitotoxic Pathology. Journal of Medicinal Chemistry.[8]

-

Tsvetkov, Y. E., et al. (2020). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Neuroscience.[34]

-

Held, P., et al. (2011). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm.[11]

-

Uddin, M. S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules.[12]

-

BenchChem. (2025). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Whitepaper.[15]

-

D'cunha, R., et al. (2022). Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. Molecules.[35]

-

Singh, S., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Topics in Medicinal Chemistry.[14]

-

Zhakupova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.[3]

-

Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.[6]

-

Sharma, G., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules.[16]

-

Tshibangu, P. N., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology.[36]

-

Mikuš, P., & Císařová, I. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.[1]

-

Bakulina, O., & Dar'in, D. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.[2]

-

Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega.[13]

-

Suzuki, N., et al. (2004). Pharmacokinetic modeling of species-dependent enhanced bioavailability of trifluorothymidine by thymidine phosphorylase inhibitor. Cancer Chemotherapy and Pharmacology.[37]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH) - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]